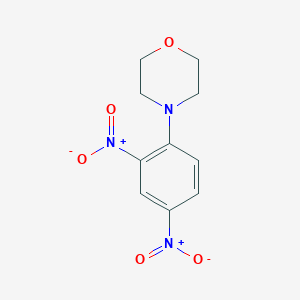

4-(2,4-Dinitrophenyl)morpholine

Overview

Description

4-(2,4-Dinitrophenyl)morpholine is a chemical compound with the molecular formula C10H11N3O5 . It has a molecular weight of 253.21 g/mol . The compound is also known by other names such as 4-{2,4-dinitrophenyl}morpholine and NSC6868 .

Molecular Structure Analysis

The 2,4-dinitrophenyl fragment in this compound is connected to the morpholine ring . The morpholine ring is in a chair conformation . The ortho- and para-nitro groups are slightly twisted out of the plane of the benzene ring .Chemical Reactions Analysis

The reaction of morpholine with 2,4-dinitrophenyl phenyl ether is base-catalysed . The reaction involves the formation of an intermediate in nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

This compound has a molecular weight of 253.21 g/mol and a monoisotopic mass of 253.069870 Da . It has a topological polar surface area of 104 Ų . The compound has a complexity of 321 .Scientific Research Applications

Molecular Structure Analysis : The molecular structure of compounds related to 4-(2,4-Dinitrophenyl)morpholine has been a subject of research. For instance, the structure of morpholinium 2,4-dinitrophenolate was determined using X-ray diffraction methods, highlighting the hydrogen bonding and ionic character of this compound (Majerz, Głowiak, & Koll, 1996).

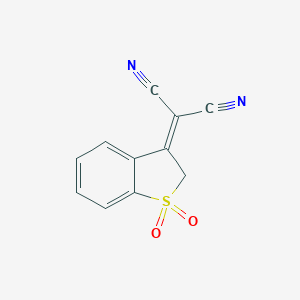

Reaction Mechanisms : Studies have investigated the reaction mechanisms involving this compound. For example, the kinetics of the reactions of 1-chloro- and 1-fluoro-2,4-dinitrobenzene with morpholine in various solvents were studied, confirming that the decomposition of the intermediate to products by the uncatalysed path takes place by a unimolecular mechanism (Hirst, Hussain, & Onyido, 1986).

Physicochemical Properties : The physicochemical properties of derivatives of this compound have been a focus of research, such as in the study of the synthesis and spectroscopic characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, which examined its structure and photophysical properties (Chin, Phipps, Fronczek, & Isovitsch, 2010).

Pharmacological Applications : Some studies have explored the potential pharmacological applications of compounds related to this compound. For instance, the antinociceptive effect of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice was investigated, demonstrating their potential for pain relief (Listos et al., 2013).

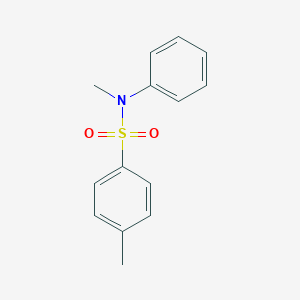

Antimicrobial Activity : The compound 4-(Phenylsulfonyl) morpholine, a sulfonamide derivative with a morpholine group, has been investigated for its antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi, demonstrating its potential in addressing antibiotic resistance (Oliveira et al., 2015).

properties

IUPAC Name |

4-(2,4-dinitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5/c14-12(15)8-1-2-9(10(7-8)13(16)17)11-3-5-18-6-4-11/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNONFGXPIHDLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278271 | |

| Record name | 4-(2,4-Dinitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39242-76-7 | |

| Record name | MLS002637945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,4-Dinitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

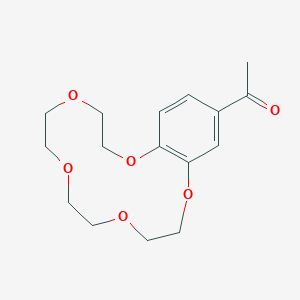

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)